N-(furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Pyrazole-4-carboxamide Structural differentiation Patent reference example

Why source this compound? It delivers a patent-listed, structurally unique combination of 1-phenyl, 5-(1H-pyrrol-1-yl), and N-furan-2-ylmethyl substituents unavailable from class-level inference. Without compound-specific quantitative data, in-class analog substitution carries unquantifiable risk of potency loss or selectivity shift. Deploy this compound to build proprietary SAR around the furan-2-ylmethyl amide side chain, benchmark fungal SDH inhibition against fluxapyroxad/boscalid, or profile AGC kinase selectivity against GSK2141795. Procurement requires direct experimental validation against your target—order now to begin differentiation.

Molecular Formula C19H16N4O2
Molecular Weight 332.4 g/mol
Cat. No. B4541030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Molecular FormulaC19H16N4O2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NCC3=CC=CO3)N4C=CC=C4
InChIInChI=1S/C19H16N4O2/c24-18(20-13-16-9-6-12-25-16)17-14-21-23(15-7-2-1-3-8-15)19(17)22-10-4-5-11-22/h1-12,14H,13H2,(H,20,24)
InChIKeyUHQRRRGXLORRIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: Structural Context and Sourcing Baseline for Scientific Procurement


N-(Furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole-4-carboxamide class, characterized by a 1-phenyl substitution, a 5-(1H-pyrrol-1-yl) group, and an N-furan-2-ylmethyl carboxamide side chain [1]. The compound bears the CAS registry number 1370243-61-0 and has the molecular formula C19H16N4O2 with a molecular weight of 332.4 g/mol [1]. Based on publicly available primary literature and patent records as of the search date, no disclosed biological activity data, selectivity profiles, or quantitative performance metrics have been identified for this specific compound from authoritative non-vendor sources.

Why In-Class Substitution of N-(Furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Carries Unquantifiable Risk


Pyrazole-4-carboxamide analogs containing furan and pyrrole motifs have been explored as succinate dehydrogenase inhibitors (SDHIs) [1] and as Akt kinase inhibitors [2], with small structural changes leading to large variations in potency and selectivity. For example, in a series of pyrazole-furan carboxamide SDHIs, EC50 values against fungal pathogens spanned orders of magnitude depending on the amide substituent [1]. Similarly, pyrazol-furan carboxamide Akt inhibitors showed IC50 values ranging from nanomolar to micromolar across closely related analogs [2]. Without compound-specific quantitative data for N-(furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, any substitution by an in-class analog introduces an unquantifiable risk of potency loss, selectivity shift, or physicochemical penalty. Procurement decisions must therefore rely on direct experimental validation of this compound against the intended target rather than on class-level inference.

Quantitative Differentiation Evidence for N-(Furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: Data Availability Assessment


Structural Uniqueness Assessment: CAS 1370243-61-0 Versus Closest Patent-Listed Analogs

N-(Furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is listed as Reference Example 629 in US Patent US10202379B2 [1]. The patent discloses numerous reference examples with associated biological data (e.g., Reference Example 244 with EC50 = 108 nM against a cap-dependent endonuclease target, and Reference Example 463 with EC50 = 5 nM) [2]. However, no quantitative biological activity data specific to Reference Example 629 is publicly disclosed in the patent document or in any other primary research article indexed in major scientific databases as of the search date.

Pyrazole-4-carboxamide Structural differentiation Patent reference example

Class-Level Potency Context: Pyrazole-Furan Carboxamide SDH Inhibitor SAR Trends

Yao et al. (2017) reported a series of pyrazole-furan and pyrazole-pyrrole carboxamide derivatives as SDH inhibitors, with pEC50 values spanning a range of several log units depending on the amide substituent [1]. The study demonstrated that the identity of the carboxamide side chain (e.g., furan-2-ylmethyl vs. other heteroarylmethyl groups) is a critical determinant of antifungal potency. However, N-(furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide was not among the specific compounds evaluated in this publication. The closest structural analogs in the study bear different substitution patterns on the pyrazole core.

Succinate dehydrogenase inhibitor SDHI Antifungal Structure-activity relationship

Class-Level Kinase Selectivity Context: Pyrazol-Furan Carboxamide Akt Inhibitor Profiling

Zhan et al. (2016) described a series of pyrazol-furan carboxamide analogues as Akt1 inhibitors with IC50 values in the nanomolar to micromolar range and demonstrated kinase selectivity profiling for the lead compound 25e, which showed IC50 = 30.4 nM against p-PRAS40 in LNCaP cells [1]. The study highlighted that conformational restriction in the carboxamide linker relative to the clinical candidate GSK2141795 (Akt1 IC50 = 180 nM) contributed to improved potency [1]. The target compound N-(furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide was not included in this study, but its structural features (furan-2-ylmethyl amide, pyrrole at pyrazole 5-position) overlap with the chemotype explored.

Akt kinase inhibitor Kinase selectivity Anticancer Pyrazole-furan carboxamide

Evidence-Informed Application Scenarios for N-(Furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide


Hit Identification and Screening Library Enrichment in Antifungal Drug Discovery

Based on the demonstrated SDH inhibitory activity of structurally related pyrazole-furan/pyrrole carboxamides [1], this compound may be a suitable candidate for inclusion in focused screening libraries targeting fungal succinate dehydrogenase. Its furan-2-ylmethyl and pyrrole substituents align with pharmacophoric features associated with SDHI activity. Users should directly measure SDH enzymatic inhibition and antifungal EC50 values against their pathogen panels of interest, and benchmark results against established SDHI fungicides such as fluxapyroxad or boscalid to establish quantitative differentiation.

Kinase Inhibitor Lead Optimization and Selectivity Profiling

The pyrazole-furan carboxamide scaffold has demonstrated Akt kinase inhibitory activity with nanomolar potency for optimized analogs [2]. This compound, bearing a unique combination of 1-phenyl, 5-pyrrole, and N-furan-2-ylmethyl substituents, represents a structurally distinct entry point for kinase selectivity profiling. Procurement for this purpose should be accompanied by in-house determination of IC50 values against a panel of AGC kinases (Akt1, Akt2, Akt3, ROCK1, PKA) and counter-screening against kinases from other subfamilies, with the comparator GSK2141795 serving as a reference standard.

Reference Compound for Structure-Activity Relationship (SAR) Studies on Pyrazole-4-Carboxamide Series

As a patent-listed reference example [3] with no publicly disclosed biological data, this compound may serve as a tool for internal SAR exploration. The furan-2-ylmethyl amide side chain can be systematically compared with analogs bearing alternative heteroarylmethyl groups (e.g., pyridinylmethyl, thiazolylmethyl) while keeping the 1-phenyl-5-(1H-pyrrol-1-yl)-pyrazole core constant. Any quantitative differences in potency, selectivity, or physicochemical properties (logD, solubility, metabolic stability) generated through such studies would constitute the first publicly available differential evidence for this compound.

Chemical Probe Development for Target Deconvolution Studies

The structural features of this compound—combining a hydrogen bond acceptor-rich furan oxygen, a pyrrole NH, and a pyrazole core—suggest potential for polypharmacology. Procurement for chemical biology applications should include comprehensive profiling against panels of enzymes, receptors, and ion channels to identify primary and off-target activities. Without such data, the compound cannot be positioned as a selective chemical probe, but it may serve as a starting point for target deconvolution campaigns where broad target engagement is initially desired.

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.